molecular formula C7H14O7 B2910000 D-Glycero-D-gulo-heptose CAS No. 62475-58-5

D-Glycero-D-gulo-heptose

Cat. No.: B2910000
CAS No.: 62475-58-5
M. Wt: 210.182
InChI Key: YPZMPEPLWKRVLD-REQIZBSHSA-N
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Description

D-Glycero-D-gulo-heptose is a seven-carbon aldoheptose (C7H14O7) characterized by its stereochemical configuration (D-glycero-D-gulo). It is structurally distinct due to the arrangement of hydroxyl groups at positions 2, 3, 4, 5, 6, and 7 (Figure 1). This compound plays a critical role in bacterial lipopolysaccharides (LPS), contributing to the structural integrity and immunogenic properties of Gram-negative bacterial membranes . Additionally, it has been identified as a metabolic biomarker in urine and seminal plasma, though its direct mechanistic role in diseases like lumbar disc herniation (LDH) or fertility remains unclear .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-gulo-heptose can be achieved through several methods. One common approach involves the elongation of a five-carbon sugar, such as D-xylose, using the Horner–Wadsworth–Emmons reaction. This reaction extends the carbon chain from five to seven carbons, resulting in the formation of the heptose . Another method involves the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position .

Industrial Production Methods: Industrial production of this compound is less common due to its limited demand and the complexity of its synthesis. advancements in synthetic chemistry have enabled the gram-scale production of this compound. Optimized synthetic routes have been developed to increase the efficiency of the synthesis and reduce the number of steps involved .

Scientific Research Applications

Scientific Research Applications of D-Glycero-D-gulo-heptose

This compound is a seven-carbon sugar (heptose) with significant roles in various biological processes, making it an important compound in metabolic pathways, enzyme interactions, and potential therapeutic applications. Its unique structure and reactivity make it valuable across chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules. Its distinct structure allows for creating diverse derivatives for use in chemical reactions and studies. For instance, it can be used in the synthesis of 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. This synthesis involves reacting 3,4,5,6,7-Pentaacetoxy-D-gluco-1-nitro-1-heptene with methanolic ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro-D-glycero-D-gulo-heptitol, which is then subjected to a modified Nef reaction to obtain the desired compound.

Biology

In biological research, this compound is studied for its role in metabolic pathways and interactions with enzymes. Research has explored its potential to inhibit glucose phosphorylation and metabolism, which could have implications for understanding metabolic disorders.

This compound is involved in several biochemical pathways, sharing a common precursor with other 7-C sugars and is a product of a TKT-dependent heptulose shunt. It is proposed that the physiological function of 7-C sugars and heptitols, beyond serving as a carbon sink, involves metal ion chelation, translocation, and remobilization to fulfill nutrient requirements essential for growth and development.

Medicine

In medicine, this compound is explored for potential therapeutic applications. Its ability to interact with specific enzymes and metabolic pathways makes it a candidate for drug development and disease treatment. Synthesizing phosphorylated derivatives of this compound, such as compound 4-(dihydrogen phosphate), is crucial for understanding the biological roles of phosphorylated sugars, providing insights into metabolic pathways and potential applications in enzyme studies and drug discovery.

Industry

In the industrial sector, this compound is used in producing specialized chemicals and materials. Its unique properties make it valuable for creating novel compounds with specific functions.

Effects on Insulin Release and Glucose Metabolism

Studies have investigated the effects of this compound on glucose metabolism and insulin release. Research indicates that this compound does not affect glucose-induced insulin release . In contrast, D-mannoheptose slightly enhanced glucose-induced insulin release at low concentrations but decreased insulin output at higher concentrations in islets exposed to high glucose concentrations . It was concluded that neither D-mannoheptose nor this compound are suitable substitutes for D-mannoheptulose .

Biosynthesis

The biosynthesis of GDP-d-glycero-β-l-gluco-heptose can be achieved from GDP-d-glycero-α-d-manno-heptose through the combined activities of Cj1427, Cj1430, and Cj1428 in the presence of α-KG and NADPH .

Optical Rotation

Mechanism of Action

The mechanism of action of D-Glycero-D-gulo-heptose involves its interaction with various enzymes and metabolic pathways. It has been shown to affect glucose metabolism and insulinotropic action in pancreatic islets . Specifically, this compound can inhibit the phosphorylation of glucose by hexokinase isoenzymes, thereby influencing glucose metabolism and insulin release . This interaction highlights its potential as a tool for studying metabolic processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Heptoses

Structural and Functional Differences

The following table summarizes key differences between D-Glycero-D-gulo-heptose and related heptoses:

Compound Configuration Biological Role/Function Key Research Findings
This compound Aldoheptose (D-glycero-D-gulo) Bacterial LPS component; metabolic biomarker Found in urine (LDH biomarker) and seminal plasma (fertility correlation); no inhibition of D-glucose phosphorylation
D-mannoheptulose Ketoheptose Glucokinase inhibitor Inhibits D-glucose phosphorylation in pancreatic islets; suppresses insulin secretion
D-mannoheptose Aldoheptose (D-manno) Tested as glucokinase inhibitor Fails to inhibit glucose phosphorylation; enhances insulin release at low concentrations (0.75–1.5 mM)
D-glycero-D-manno-heptose Aldoheptose (D-glycero-D-manno) Bacterial LPS component Common in bacterial membranes; synthetic focus in glycobiology
D-glycero-L-gluco-heptose Aldoheptose (D-glycero-L-gluco) Bacterial polysaccharides Stereoisomer with distinct immunogenic properties in Gram-negative bacteria

Metabolic and Functional Comparisons

This compound vs. D-mannoheptulose

  • This was demonstrated in rat islet studies where this compound failed to affect glucose-induced insulin release or phosphorylation by hexokinase isoenzymes .
  • Biomarker Utility: this compound is associated with metabolic shifts in LDH and bull fertility, but it lacks specificity as a standalone biomarker. In contrast, D-mannoheptulose is used experimentally to study glucose homeostasis .

This compound vs. D-mannoheptose

  • Insulin Modulation: D-mannoheptose exhibits a biphasic effect on insulin secretion—enhancing release at low concentrations (0.75–1.5 mM) but suppressing it at higher doses (3–20 mM) in high-glucose environments.

Stereoisomer Comparisons

  • D-glycero-D-manno-heptose: Predominantly studied for LPS synthesis in bacteria like E. coli. Synthetic routes for its derivatives are well-established, unlike this compound, which requires optimized protocols for gram-scale preparation .
  • D-glycero-L-gluco-heptose: A stereoisomer with distinct bacterial roles, highlighting how minor stereochemical changes alter biological activity .

Metabolic Studies

  • This contrasts sharply with D-mannoheptulose, a tool compound for studying beta-cell function .

Derivatives and Related Compounds

  • Glucoheptonic Acid: The oxidized form (C7H14O8), used in diagnostic imaging and renal scintigraphy via <sup>99m</sup>Tc complexes .
  • D-glycero-D-gulo-Heptonic acid γ-lactone : A cyclic derivative characterized by NIST for spectral reference, underscoring its importance in analytical chemistry .

Biological Activity

D-Glycero-D-gulo-heptose is a seven-carbon sugar (heptose) that plays a significant role in various biological processes. Its unique structure and reactivity make it an important compound in metabolic pathways, particularly in relation to its interactions with enzymes and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

  • Chemical Formula : C7_7H14_{14}O7_7
  • CAS Number : 62475-58-5
  • Molecular Weight : 210.18 g/mol
  • Structure : Characterized by multiple hydroxyl groups and an aldehyde group, contributing to its reactivity.

This compound is involved in several metabolic pathways, particularly through the TKT-dependent heptulose shunt . This pathway facilitates the conversion of fructose-6-phosphate into heptoses, which are crucial for various biosynthetic processes. The compound has been shown to play a role in:

  • Carbon Metabolism : Serving as a carbon sink and participating in metal ion chelation and nutrient remobilization essential for growth.
  • Enzyme Interactions : Investigated for its ability to inhibit glucose phosphorylation, though it does not replicate the effects of D-mannoheptulose on key enzymes such as hexokinase .

1. Inhibition of Glucose Phosphorylation

Research indicates that this compound does not effectively inhibit glucose phosphorylation by key enzymes, unlike its counterpart D-mannoheptulose. Studies have shown that both this compound and D-mannoheptose failed to significantly affect the phosphorylation process by yeast hexokinase or human B-cell glucokinase .

2. Insulin Release

This compound has been found to have no significant effect on glucose-induced insulin release from pancreatic islets . This contrasts with D-mannoheptulose, which shows a complex interaction with insulin release depending on concentration levels.

3. Role in Bacterial Pathogenesis

This heptose is implicated in bacterial pathogenesis, particularly in the synthesis of lipopolysaccharides (LPS), which are vital for the structural integrity of bacterial membranes. The presence of heptoses in LPS contributes to the virulence of certain pathogens.

Table 1: Comparative Biological Activity of Heptoses

Heptose TypeGlucose Phosphorylation InhibitionInsulin Release EffectRole in Bacterial Pathogenesis
This compoundNoneNoneYes
D-MannoheptuloseYesComplex EffectsYes

Case Study: Metabolomic Profiling

A study on the effects of this compound revealed its potential role in metabolic pathways but highlighted its limitations compared to other heptoses like D-mannoheptulose. The research focused on how these compounds interact within cellular environments and their implications for understanding metabolic disorders .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-PJEQPVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031278
Record name D-Glycero-D-gulo-heptose
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3146-50-7
Record name D-glycero-D-gulo-Heptose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glycero-D-gulo-heptose
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Record name D-Glycero-D-gulo-heptose
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Record name D-glycero-D-gulo-heptose
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